molecular formula C10H22N2 B3225361 N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine CAS No. 1248276-86-9

N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine

Cat. No.: B3225361
CAS No.: 1248276-86-9
M. Wt: 170.3 g/mol
InChI Key: QMPRWGGPDFGRGV-UHFFFAOYSA-N
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Description

N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine is an organic compound with the molecular formula C10H22N2. It is a derivative of cyclohexane, featuring two amine groups attached to the cyclohexane ring. This compound is known for its applications as a ligand in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine typically involves the alkylation of cyclohexane-1,2-diamine. One common method is the reaction of cyclohexane-1,2-diamine with ethyl iodide and dimethyl sulfate under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and increase scalability .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can facilitate various catalytic reactions by stabilizing transition states and lowering activation energies. The compound’s molecular targets include metal centers in enzymes and catalytic systems, where it can modulate their activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylcyclohexane-1,2-diamine: A similar compound with two methyl groups instead of an ethyl and a methyl group.

    N,N-Dimethylethylenediamine: Another related compound with a different backbone structure.

    1,2-Diaminocyclohexane: The parent compound without any alkyl substitutions.

Uniqueness

N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it a valuable ligand in catalytic applications, offering different reactivity and selectivity compared to its analogs .

Properties

IUPAC Name

1-N-ethyl-2-N,2-N-dimethylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-4-11-9-7-5-6-8-10(9)12(2)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPRWGGPDFGRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCCC1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the trans-N-[2-(N,N-dimethylamino)cyclohexyl]acetamide (acetyl compound) (5.03 g.; 0.027 mole) in 100 ml. of ether was added during 10 minutes to a solution of LAH (5.03 g.) in 300 ml. of ether and the mixture was refluxed 24 hours. It was cooled, decomposed in succession with 5 ml. of H2O, 5 ml. of 15% NaOH, and 15 ml. of H2O. The suspension was stirred 1 hour at room temperature, filtered and the cake washed with ether. The solvent was evaporated through a 9" Vigreux and the product distilled at 91° (13 mm), 3.5 g. (76% yield). ir NH3680 w, 3,300; CH 2960, 2920, 2850, 2820; N-alkyl 2780, CH/CN 1455, 1265, 1140, 1060, 1045, 1025, 1025. NMR in CDCl3 (100 MHz) was in accord. Mass spectrum M+ 170.
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trans-N-[2-(N,N-dimethylamino)cyclohexyl]acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine
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